Verde Brillante

Descripción general

Descripción

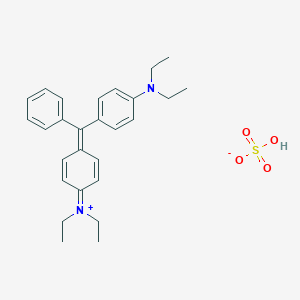

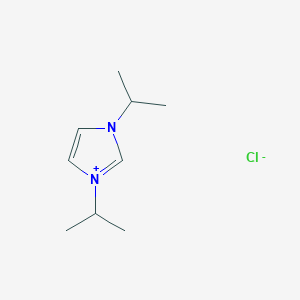

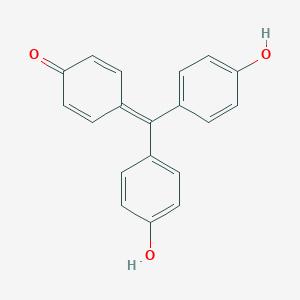

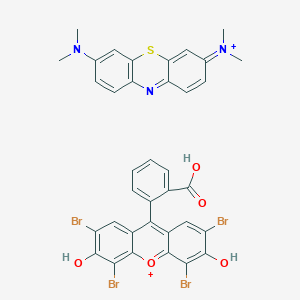

Brilliant green, also known as diamond green G or aniline green, is a synthetic dye belonging to the triphenylmethane family. It is widely used as a topical antiseptic and a dye for silk and wool. The compound is effective against Gram-positive bacteria and is known for its vibrant green color .

Mecanismo De Acción

Target of Action

Brilliant Green, also known as zelyonka or zelenka, is a triarylmethane dye . Its primary targets are Gram-positive bacteria . It is effective against these microorganisms due to its inhibitory actions .

Mode of Action

Brilliant Green interacts with its targets by inhibiting the propagation of Gram-positive bacteria . This interaction results in the prevention of bacterial growth and spread, thereby acting as an antiseptic .

Biochemical Pathways

It is known that the compound’s antiseptic action disrupts the normal functioning of the targeted bacteria, leading to their inhibition .

Pharmacokinetics

It is typically applied externally, directly to the damaged surface, capturing the surrounding healthy tissue . This suggests that its bioavailability is largely localized to the site of application.

Result of Action

The result of Brilliant Green’s action is the effective inhibition of Gram-positive bacteria at the site of application . This leads to the prevention of infection in the treated area, such as fresh postoperative and post-traumatic scars, umbilical cord of newborns, abrasions, cuts, and other violations of the integrity of the skin .

Action Environment

The action of Brilliant Green can be influenced by environmental factors. For instance, its solubility in water is 100 g/L at 20 °C , suggesting that its efficacy could be influenced by the temperature and moisture levels of the environment. Furthermore, it is used in a dilute alcoholic solution for topical application , indicating that the concentration of the solution can also affect its action.

Aplicaciones Científicas De Investigación

Brilliant green has a wide range of applications in scientific research:

Chemistry: Used as a visible light-activated photocatalyst in organic synthesis.

Biology: Employed in microbiological media for the selective isolation of Salmonella species.

Medicine: Utilized as a topical antiseptic for treating infections and wounds.

Industry: Applied in the dyeing of silk and wool, and in the production of colored polymers

Análisis Bioquímico

Biochemical Properties

Brilliant Green plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound Brilliant Green is known to inhibit the growth of most gram-positive and selected gram-negative organisms . Coliforms are resistant to these inhibitors and are able to replicate and ferment in this medium .

Cellular Effects

Brilliant Green has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the growth of most gram-positive and gram-negative bacteria . The impact of Brilliant Green on cell signaling pathways, gene expression, and cellular metabolism is primarily through its inhibitory actions.

Molecular Mechanism

The mechanism of action of Brilliant Green is through its inhibitory effects. It exerts its effects at the molecular level by inhibiting the growth of most gram-positive and gram-negative bacteria . This includes any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

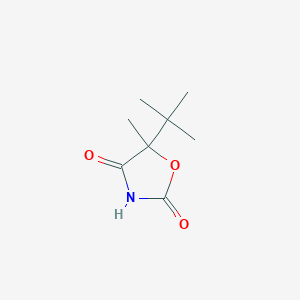

Métodos De Preparación

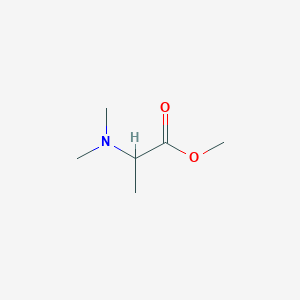

Synthetic Routes and Reaction Conditions: Brilliant green is synthesized through the condensation of benzaldehyde with dimethylaniline in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of a leuco base, which is then oxidized to form the final dye .

Industrial Production Methods: In industrial settings, the synthesis of brilliant green involves the use of large-scale reactors where benzaldehyde and dimethylaniline are mixed with sulfuric acid. The reaction mixture is heated to facilitate the condensation reaction. After the reaction is complete, the product is purified through crystallization and filtration processes .

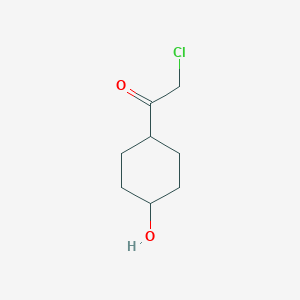

Análisis De Reacciones Químicas

Types of Reactions: Brilliant green undergoes various chemical reactions, including:

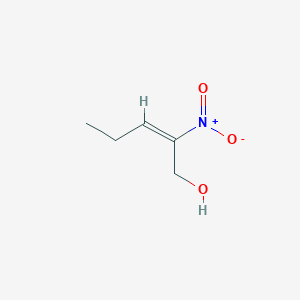

Oxidation: The dye can be oxidized to form different degradation products.

Reduction: Reduction reactions can lead to the formation of leuco compounds.

Substitution: Substitution reactions can occur on the aromatic rings of the dye

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and iron(II) sulfate are commonly used in Fenton reactions to oxidize brilliant green.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine.

Major Products Formed:

Oxidation: Degradation products such as aromatic amines and acids.

Reduction: Leuco compounds with reduced chromophoric properties.

Substitution: Halogenated derivatives of brilliant green.

Comparación Con Compuestos Similares

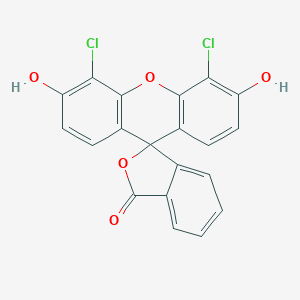

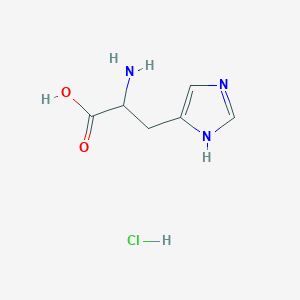

Brilliant green is closely related to other triphenylmethane dyes such as malachite green and ethyl green. These compounds share similar structures and properties but differ in their specific applications and effectiveness:

Malachite Green: Used as a dye and an antimicrobial agent, but has higher toxicity compared to brilliant green.

Ethyl Green: Primarily used in histological staining and has a different spectrum of antimicrobial activity.

Uniqueness of Brilliant Green: Brilliant green stands out due to its lower toxicity and broader application range, making it a preferred choice in both medical and industrial settings .

Propiedades

IUPAC Name |

[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N2.ClH/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;/h5-17H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZZZRQASAIRJF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2 | |

| Record name | C.I. BASIC GREEN 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10309-95-2 (Parent) | |

| Record name | Malachite green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1025512 | |

| Record name | Malachite green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. basic green 4 appears as green crystals with metallic luster. Water solutions are blue-green. Used in dyeing silk, wool, biological staining, etc., Green metallic solid; [HSDB] | |

| Record name | C.I. BASIC GREEN 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malachite Green | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol in alcohol, methanol, amyl alcohol, Sol 1 /part/ in 15 /parts/ of water and 1 /part/ in 15 /parts/ of alcohol., Very soluble in ethanol, In water, 4.0X10+4 mg/L at 25 °C | |

| Record name | MALACHITE GREEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.4X10-13 mm Hg at 25 °C /Estimated/ | |

| Record name | MALACHITE GREEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... The mitogen activated protein (MAP) kinase signal transduction pathway in preneoplastic cells induced by MG /was studied/. Western blots of MG /Malachite Green/ induced preneoplastic cells showed no phosphorylation of ERK1, an increased phosphoactive ERK2 associated with a decreased expression of phosphoactive JNK2. However, total forms of ERKs, JNKs and p38 Kinases showed similar levels of expression in control and preneoplastic SHE /Syrian hamster embryo/ cells. Indirect immunofluorescence studies have shown a distinct nuclear localisation of phosphoactive ERKs in MG induced preneoplastic cells. Flow cytometric analysis showed an increase of S-phase cells in preneoplastic cells compared to control SHE cells., ... In order to understand the mechanism(s) of tumor promotion by MY /Metanil yellow/ and MG /malachite green/, we have studied the levels of PCNA, a marker of cell proliferation and cell cycle regulatory proteins, cyclin D1, and its associated kinase, cdk4, cyclin B1, and associated kinase, cdc2. Immunohistochemical staining showed an elevated level of PCNA in animals administered MY and MG subsequent to DEN /N-nitrosodiethylamine/ treatment. Western and Northern blot hybridization showed an increased expression of both cyclin D1 and its associated kinase cdk4, and cyclin B1 and its associated kinase cdc2, in livers of rats administered MY and MG after administration of DEN as compared to untreated or DEN controls. The increased level of mRNA was due to the increased rate of transcription of these genes as studied by run-on transcription assay. | |

| Record name | MALACHITE GREEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Green crystals with metallic luster | |

CAS No. |

569-64-2 | |

| Record name | C.I. BASIC GREEN 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malachite green | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malachite green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MALACHITE GREEN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Malachite green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-[α-[4-(dimethylamino)phenyl]benzylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALACHITE GREEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12058M7ORO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MALACHITE GREEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Brilliant Green exert its antimicrobial effect?

A1: Brilliant Green's antimicrobial activity stems from its colored dye ion. [] This positively charged ion likely interacts with negatively charged components of bacterial cell walls, disrupting membrane integrity and leading to cell death. []

Q2: Does heating affect the antimicrobial activity of Brilliant Green?

A2: Yes, prolonged autoclaving at 121°C significantly reduces and can even eliminate the antimicrobial activity of Brilliant Green due to decolorization of the dye. [] This decolorization results from reactions with media components like glucose, glycine, or sodium dodecyl sulfate. []

Q3: What is the molecular formula and weight of Brilliant Green?

A3: While not explicitly mentioned in the provided abstracts, Brilliant Green, also known as Malachite Green G, has the molecular formula C27H34N2O4S and a molecular weight of 482.64 g/mol.

Q4: Is there any spectroscopic data available for Brilliant Green?

A4: Yes, several studies utilize UV-Vis spectroscopy to monitor Brilliant Green's absorption properties. [, ] Researchers investigating the hydrolysis of Brilliant Green derivatives correlated their visible absorption spectra with substituent electronic and steric effects. [] They observed a linear relationship between the wavelength of maximum absorption for the x-band of meta- and para-substituted derivatives and their corresponding Hammett substituent constant. []

Q5: Is Brilliant Green stable in all media?

A5: No, Brilliant Green's stability is media-dependent. While stable in distilled water or peptone, it undergoes decolorization in the presence of glucose, glycine, or sodium dodecyl sulfate. [] This highlights the importance of media composition when utilizing Brilliant Green in microbiological applications.

Q6: Does Brilliant Green have any known catalytic properties?

A6: The provided abstracts do not describe any catalytic applications of Brilliant Green. Its primary use highlighted in the research is as a selective agent in bacterial growth media and as a model compound for adsorption studies.

Q7: Has computational chemistry been used to study Brilliant Green?

A7: The provided research abstracts do not mention the use of computational chemistry techniques for studying Brilliant Green.

Q8: Are there any studies on the pharmacokinetics of Brilliant Green?

A8: The provided research primarily focuses on Brilliant Green's applications in microbiology and as a model compound for adsorption studies. There's no mention of PK/PD investigations in the provided abstracts.

Q9: What in vitro applications utilize Brilliant Green's antimicrobial activity?

A12: Brilliant Green is commonly incorporated into selective media for isolating specific bacterial species, notably Salmonella. [, , , , , , , , , , , , , , ] Its inclusion inhibits the growth of gram-positive bacteria and many gram-negative bacteria while allowing the growth of Salmonella. [] Different concentrations of Brilliant Green in combination with bile salts show varying degrees of inhibition on different bacterial species. [, ]

Q10: Are there known mechanisms of bacterial resistance to Brilliant Green?

A13: While the provided abstracts do not explicitly describe resistance mechanisms to Brilliant Green, the ability of some Citrobacter strains to decolorize the dye may indicate a potential resistance mechanism. []

Q11: What are the toxicological concerns associated with Brilliant Green?

A14: While not extensively discussed in the abstracts, one study mentions contact hypersensitivity to Brilliant Green. [] Patch tests revealed positive reactions in some patients, highlighting the potential for allergic contact dermatitis. [] This information emphasizes the importance of handling Brilliant Green with care and using appropriate personal protective equipment.

Q12: Are there any drug delivery strategies specific to Brilliant Green?

A12: The provided abstracts do not discuss any specific drug delivery strategies for Brilliant Green. The research primarily focuses on its use in growth media and adsorption studies.

Q13: Are there any biomarkers associated with Brilliant Green's activity?

A13: No biomarkers are mentioned in the context of Brilliant Green's activity within the provided research abstracts.

Q14: How is Brilliant Green typically quantified in research settings?

A17: Spectrophotometry, particularly UV-Vis spectroscopy, is a common method for quantifying Brilliant Green. [, , , ] This technique allows researchers to measure the absorbance of the dye at specific wavelengths, providing information on its concentration and potential interactions with other molecules.

Q15: What is the environmental impact of Brilliant Green?

A18: Several studies utilize Brilliant Green as a model compound for investigating dye removal from wastewater using various adsorbents. [, , , , , ] This highlights the concern surrounding Brilliant Green as an environmental pollutant and the need for effective removal strategies.

Q16: Are the analytical methods used for Brilliant Green validated?

A16: While the abstracts don't explicitly mention method validation procedures for Brilliant Green analysis, researchers typically adhere to established analytical chemistry guidelines to ensure accuracy and reliability of their results.

Q17: Does Brilliant Green elicit any immunological responses?

A17: The research primarily focuses on Brilliant Green's antimicrobial and physicochemical properties; the provided abstracts do not mention any immunogenicity studies.

Q18: Are there any known interactions between Brilliant Green and drug transporters, drug-metabolizing enzymes, or details about its biocompatibility and biodegradability?

A18: The provided abstracts do not provide information on these topics. The research primarily focuses on Brilliant Green's use in microbiological applications and its adsorption properties.

Q19: Are there alternatives to Brilliant Green in selective media?

A24: Yes, various selective media exist for isolating Salmonella and other bacteria. Researchers compared Brilliant Green agar with bismuth sulfite agar, finding both suitable for isolating Salmonella from egg white solids, though each exhibited different inhibitory profiles towards other bacterial species. [, ] Another study compared Brilliant Green agar, SS agar, EMB agar, and Bismuth Sulfite agar, revealing varied performance for Salmonella isolation, with SS agar being superior. []

Q20: Are there specific strategies for recycling or managing Brilliant Green waste?

A25: While the abstracts do not provide specific recycling strategies, several studies explore using various adsorbents for removing Brilliant Green from wastewater. [, , , , , ] These efforts aim to mitigate the environmental impact of this dye and potentially reclaim treated water.

Q21: What research infrastructure supports Brilliant Green studies?

A26: The research presented utilizes standard microbiology laboratories and analytical chemistry equipment like spectrophotometers. [, , , , ] Access to chemical suppliers for obtaining Brilliant Green and its derivatives is also crucial for conducting these studies.

Q22: What is the historical context of Brilliant Green in microbiology?

A27: Early research, dating back to the early 20th century, already recognized the selective inhibitory action of Brilliant Green on bacterial growth. [] Its ability to hinder the growth of coliform bacteria while allowing the growth of typhoid and paratyphoid bacilli was a crucial discovery for developing selective media. [] Over time, researchers have explored various combinations of Brilliant Green with other selective agents, such as bile salts and sulfonamides, to optimize media for specific bacterial isolation. [, , ]

Q23: How do different disciplines contribute to Brilliant Green research?

A28: Research on Brilliant Green involves collaboration between microbiologists, analytical chemists, and environmental scientists. Microbiologists utilize the dye for developing selective media and studying bacterial responses. [, , , , , , , , , , , , , , ] Analytical chemists develop and refine techniques for quantifying Brilliant Green and investigating its interactions with other molecules. [, , ] Environmental scientists explore its impact on water resources and develop methods for its removal from wastewater. [, , , , , ] This interdisciplinary approach facilitates a comprehensive understanding of Brilliant Green and its diverse applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[(2S)-oxan-2-yl]-2H-furan-5-one](/img/structure/B147686.png)

![5-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]heptyl]-3-(2-oxopropyl)oxolan-2-one](/img/structure/B147701.png)